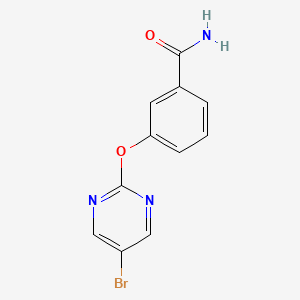

3-(5-Bromopyrimidin-2-yl)oxybenzamide

Description

3-(5-Bromopyrimidin-2-yl)oxybenzamide is a brominated pyrimidine derivative featuring a benzamide moiety linked via an ether oxygen to the pyrimidine ring. Pyrimidine derivatives are well-documented for their broad pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties .

Propriétés

IUPAC Name |

3-(5-bromopyrimidin-2-yl)oxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrN3O2/c12-8-5-14-11(15-6-8)17-9-3-1-2-7(4-9)10(13)16/h1-6H,(H2,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASQWIYEPZXIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC2=NC=C(C=N2)Br)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 3-(5-Bromopyrimidin-2-yl)oxybenzamide with key analogs, focusing on structural variations, physicochemical properties, and inferred biological implications.

Structural and Physicochemical Comparisons

Table 1: Key Parameters of 3-(5-Bromopyrimidin-2-yl)oxybenzamide and Analogs

Key Observations:

SBI-0206965 (CAS:1884220-36-3): This compound shares a bromopyrimidine core but incorporates a trimethoxyphenylamino group and a methylbenzamide substituent. The addition of three methoxy groups increases molecular weight (489.32 vs. Despite 59.7% structural similarity, the trimethoxyphenyl group may confer distinct target selectivity, such as kinase inhibition, as seen in related anticancer agents.

5-(5-Bromo-2-chloro-3-pyridinyl)pyrimidine (CAS:1335051-87-0) :

- Replaces the benzamide moiety with a chlorinated pyridinyl ring.

- The chlorine atom introduces electronegativity, altering electronic distribution and possibly improving metabolic stability compared to bromine .

4-Methoxybenzaldehyde (5-bromopyrimidin-2-yl) hydrazonemonohydrate: Features a hydrazone linker instead of an ether bond, with a methoxybenzaldehyde group. Hydrazones are known for pH-dependent hydrolysis, which could limit bioavailability compared to the stable ether linkage in 3-(5-Bromopyrimidin-2-yl)oxybenzamide .

Pharmacological Implications

- Antibacterial Activity : Pyrimidine hydrazones (e.g., compound) exhibit antibacterial properties, but the ether-linked benzamide in 3-(5-Bromopyrimidin-2-yl)oxybenzamide may reduce susceptibility to enzymatic degradation, prolonging efficacy .

- Metabolic Stability : The chloro-pyridinyl analog (CAS:1335051-87-0) may exhibit slower hepatic clearance due to chlorine’s resistance to oxidative metabolism compared to bromine .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.